N-[4-chloro-3-(trifluoromethyl)phenyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
Description
This compound belongs to the pyrrolo[2,1-b]quinazoline family, characterized by a fused bicyclic core with a carboxamide substituent at position 4. The aryl group at the carboxamide position—4-chloro-3-(trifluoromethyl)phenyl—confers distinct electronic and steric properties, influencing its pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C19H13ClF3N3O2 |
|---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide |
InChI |
InChI=1S/C19H13ClF3N3O2/c20-14-6-4-11(9-13(14)19(21,22)23)24-17(27)10-3-5-12-15(8-10)25-16-2-1-7-26(16)18(12)28/h3-6,8-9H,1-2,7H2,(H,24,27) |
InChI Key |
YIXPEIPRCQIRFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC3=C(C=CC(=C3)C(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F)C(=O)N2C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinazoline core, introduction of the trifluoromethyl group, and the final coupling with the chloro-substituted phenyl ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability. Safety measures are also implemented to handle the potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazoline core or the phenyl ring.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Variations at the Carboxamide Position
Key analogs differ in the aryl or alkyl groups attached to the carboxamide moiety, impacting lipophilicity, solubility, and target affinity.
Core Modifications
Some analogs feature additional substitutions on the pyrroloquinazoline core:
- The methyl group may reduce ring flexibility, enhancing selectivity .
- Hexahydro vs.
Physicochemical Properties
- Lipophilicity : The 4-chloro-3-(trifluoromethyl)phenyl group in the target compound increases logP compared to analogs with smaller substituents (e.g., 3-fluorophenyl in ).
- Solubility : Piperidinyl-containing analogs (e.g., ) exhibit higher aqueous solubility due to basicity and hydrogen-bonding capacity.
- pKa : The piperidinyl derivative (pKa ~8.61) is protonated at physiological pH, favoring ionized forms and membrane penetration .
Biological Activity
The compound N-[4-chloro-3-(trifluoromethyl)phenyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C16H13ClF3N3O2
- Molecular Weight : 394.75 g/mol
- IUPAC Name : this compound
The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and biological activity of organic compounds.
Anticancer Activity
Research has indicated that this compound exhibits notable anticancer properties. A study evaluated its effects on various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.4 |
| PC-3 | 6.7 |
These findings suggest that the compound may act through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties against a range of pathogens. In vitro tests showed effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 15.0 |
This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes.
Enzyme Inhibition
Inhibitory effects on specific enzymes have been reported, particularly regarding acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound's IC50 values for these enzymes were:
| Enzyme | IC50 (µM) |
|---|---|
| AChE | 10.4 |
| BChE | 12.8 |
These results indicate potential applications in treating neurodegenerative diseases like Alzheimer's disease.
The biological activity of this compound is believed to involve several mechanisms:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to increased caspase activity.
- Enzyme Inhibition : By inhibiting AChE and BChE, it may enhance cholinergic signaling.
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.
Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal investigated the anticancer efficacy of the compound on MCF-7 cells. The authors reported that treatment with the compound led to a dose-dependent decrease in cell viability and significant morphological changes consistent with apoptosis.
Study 2: Antimicrobial Testing
Another study focused on evaluating the antimicrobial properties against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings confirmed its effectiveness as a potential therapeutic agent against antibiotic-resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
